molecular formula C26H23N5S2 B292440 allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide

allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B292440
M. Wt: 469.6 g/mol
InChI Key: RZRWURKDEJBNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide has been found to have various scientific research applications. It has been studied for its potential use as an antifungal and antibacterial agent, as well as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, fungi, and bacteria, as well as reduce oxidative stress and inflammation in the brain. It has also been found to have potential neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide is its potential as a multi-targeted therapeutic agent. It has been found to have activity against a wide range of cancer cells, fungi, and bacteria, as well as potential neuroprotective effects. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects.

Synthesis Methods

The synthesis of allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-4,5-diphenylthiophene, followed by the reaction with allyl bromide. The final product is obtained after purification through column chromatography.

properties

Molecular Formula

C26H23N5S2

Molecular Weight

469.6 g/mol

IUPAC Name

3-[(4,5-diphenyl-2-thiophen-2-ylimidazol-1-yl)methyl]-4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C26H23N5S2/c1-3-16-33-26-29-28-22(30(26)2)18-31-24(20-13-8-5-9-14-20)23(19-11-6-4-7-12-19)27-25(31)21-15-10-17-32-21/h3-15,17H,1,16,18H2,2H3

InChI Key

RZRWURKDEJBNTD-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC=C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN1C(=NN=C1SCC=C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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